Cirtuvivint

Descripción

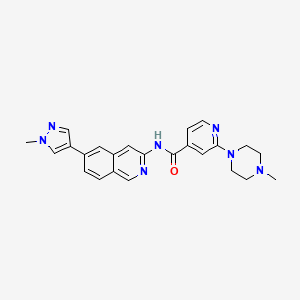

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)isoquinolin-3-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O/c1-29-7-9-31(10-8-29)23-13-18(5-6-25-23)24(32)28-22-12-20-11-17(3-4-19(20)14-26-22)21-15-27-30(2)16-21/h3-6,11-16H,7-10H2,1-2H3,(H,26,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWWOBKMDWACGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CC(=C2)C(=O)NC3=NC=C4C=CC(=CC4=C3)C5=CN(N=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2143917-62-6 | |

| Record name | Cirtuvivint [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2143917626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cirtuvivint | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIRTUVIVINT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T1PY32ZPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cirtuvivint's Impact on the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirtuvivint (SM08502) is a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK). Emerging as a promising anti-cancer agent, this compound's primary mechanism of action involves the modulation of alternative pre-mRNA splicing. This activity has a significant downstream impact on various oncogenic pathways, most notably the Wnt signaling cascade. This technical guide provides an in-depth analysis of this compound's effects on the Wnt pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts.

Introduction to this compound and the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration during embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. The canonical Wnt pathway is centered around the stabilization of β-catenin. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to β-catenin accumulation, nuclear translocation, and subsequent activation of TCF/LEF-mediated transcription of target genes that drive cell growth and proliferation.

This compound represents a novel therapeutic strategy by indirectly targeting the Wnt pathway. It is a potent, ATP-competitive inhibitor of CLK1, CLK2, CLK3, CLK4, DYRK1A, and DYRK1B kinases. These kinases phosphorylate serine/arginine-rich splicing factors (SRSFs), which are essential for spliceosome assembly and function. By inhibiting CLKs and DYRKs, this compound disrupts the normal splicing of pre-mRNA, leading to the generation of non-functional or unstable mRNA transcripts of key Wnt pathway components. This ultimately results in the downregulation of the Wnt signaling cascade.

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data on this compound's efficacy in various cancer cell lines, its impact on Wnt pathway signaling, and its effects on Wnt target gene expression.

Table 1: In Vitro Cell Viability (IC50/EC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50/EC50 (nM) | Assay Type | Reference |

| SW480 | Colorectal Cancer | 177 (avg. for 17 CRC lines) | Cell Proliferation | [1] |

| HCT-116 | Colorectal Cancer | 177 (avg. for 17 CRC lines) | Cell Proliferation | [1] |

| DLD-1 | Colorectal Cancer | Not Specified | Not Specified | |

| HEC265 | Endometrial Cancer | In the nanomolar range | Cell Viability | [2] |

| Ishikawa | Endometrial Cancer | In the nanomolar range | Cell Viability | [2] |

| Ishikawa-S33Y | Endometrial Cancer | In the nanomolar range | Cell Viability | [2] |

| SNGM | Endometrial Cancer | In the nanomolar range | Cell Viability | [2] |

| Multiple Soft-Tissue Sarcoma Cell Lines | Soft-Tissue Sarcoma | Compelling Activity | Not Specified | [3] |

| Various Hematological Malignancy Models | AML, DLBCL, MCL, Myeloma, T-ALL, CML/CLL | Not Specified | Not Specified |

Table 2: Effect of this compound on Wnt Pathway Signaling

| Cell Line | Assay | Readout | Effect | Concentration | Reference |

| SW480 | TOPflash Reporter Assay | β-catenin/TCF Activity | Potent Inhibition | Not Specified | [1] |

| Endometrial Cancer Cell Lines | TCF/LEF Luciferase Reporter Assay | TCF/LEF Transcriptional Activity | Uniformly Decreased | Not Specified | [2] |

| SW480 | Western Blot | Phospho-SRSF6, Phospho-SRSF5 | Inhibition | Not Specified | [4] |

| SW480 | Western Blot | Nuclear β-catenin, DVL2, DVL3 | Reduction | Not Specified | [4] |

Table 3: this compound's Impact on Wnt Target Gene Expression (qRT-PCR)

| Cell Line | Gene | Fold Change vs. Vehicle | Concentration | Time | Reference |

| SW480 | TCF7 | Significant Inhibition (P < 0.05) | 25 mg/kg (in vivo) | 8 hrs | [1] |

| SW480 | MYC | Significant Inhibition (P < 0.05) | 25 mg/kg (in vivo) | 8 hrs | [1] |

| SW480 | LRP5 | Significant Inhibition (P < 0.05) | 25 mg/kg (in vivo) | 8 hrs | [1] |

| SW480 | DVL2 | Significant Inhibition (P < 0.05) | 25 mg/kg (in vivo) | 8 hrs | [1] |

| SW480 | BTRC | Significant Inhibition (P < 0.05) | 25 mg/kg (in vivo) | 8 hrs | [1] |

| Endometrial Cancer Cell Lines | Axin2, LEF1, MYC, TCF7, TCF7L2 | Decreased mRNA Expression | Not Specified | Not Specified | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's impact on the Wnt signaling pathway.

Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted from a study on endometrial cancer cell lines.[2]

-

Cell Plating: Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 48 hours.

-

Fixation: After incubation, fix the cells with a solution of 10% methanol and 10% acetic acid.

-

Staining: Stain the fixed cells with 0.4% crystal violet solution.

-

Quantification: Solubilize the crystal violet stain and measure the absorbance to determine cell viability, normalized to the DMSO control.

Wnt/TCF Luciferase Reporter Assay

This protocol is a general guide based on standard reporter assay procedures.[2][5]

-

Cell Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOP-FLASH) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent like FuGENE6.

-

Incubation: Allow the cells to express the reporters for 24 hours.

-

Plating and Treatment: Re-plate the transfected cells into a 96-well plate and treat with serial dilutions of this compound.

-

Lysis and Luminescence Measurement: After the desired treatment period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a percentage of the vehicle-treated control.

Western Blot Analysis for β-catenin and Phosphorylated SRSF

This protocol provides a general framework for Western blotting.[6][7][8][9]

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against β-catenin, phosphorylated SRSF (e.g., p-SRSF6), total SRSF, and a loading control (e.g., GAPDH or β-actin). Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Colorectal Cancer Xenograft Model

This protocol is a generalized procedure for establishing and treating xenograft models.[10][11]

-

Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., SW480 or HCT-116) in a matrigel mixture into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 25 mg/kg daily). The vehicle group receives the corresponding control solution.

-

Efficacy and Pharmacodynamic Analysis: Monitor tumor volume and body weight throughout the study. At the end of the study, or at specific time points, tumors can be harvested for pharmacodynamic analysis, such as Western blotting or qRT-PCR, to assess the in vivo effects of this compound on the Wnt pathway.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the Wnt signaling pathway and the experimental workflows described in this guide.

Caption: this compound inhibits CLK/DYRK, disrupting Wnt pathway pre-mRNA splicing.

Caption: Workflow for Western blot analysis of protein expression.

Caption: Workflow for Wnt/TCF luciferase reporter assay.

Conclusion

This compound presents a compelling, novel approach to targeting the Wnt signaling pathway in cancer. By inhibiting CLK and DYRK kinases, it disrupts the intricate process of pre-mRNA splicing, leading to a significant reduction in the expression of key Wnt pathway components and downstream target genes. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and other splicing modulators in Wnt-driven malignancies. Further research is warranted to fully elucidate the complete spectrum of this compound's effects and to optimize its clinical application.

References

- 1. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. origene.com [origene.com]

- 9. CST | Cell Signaling Technology [cellsignal.com]

- 10. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]

Cirtuvivint: A Technical Deep Dive into its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirtuvivint (SM08502) is an investigational, orally bioavailable small molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine phosphorylation-regulated kinases (DYRK). By targeting these key regulators of pre-mRNA splicing, this compound presents a novel therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy, and clinical development. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to facilitate further research and development in this promising area of cancer therapy.

Introduction

The dysregulation of cellular signaling pathways is a hallmark of cancer, leading to uncontrolled proliferation, survival, and resistance to therapy. Alternative pre-mRNA splicing is a critical process that generates proteomic diversity and is increasingly recognized as a significant contributor to tumorigenesis. The CDC-like kinases (CLKs) and dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) are key regulators of the splicing machinery. This compound, by inhibiting these kinases, modulates alternative splicing of oncogenic transcripts, offering a unique approach to cancer treatment.[1][2][3][4][5] This document will explore the therapeutic potential of this compound in depth.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of all four CLK isoforms (CLK1, CLK2, CLK3, CLK4) and several members of the DYRK family (DYRK1A, DYRK1B, DYRK2, DYRK4).[6] Its primary mechanism of action involves the inhibition of these kinases, which leads to downstream effects on pre-mRNA splicing and the Wnt/β-catenin signaling pathway.

Modulation of Pre-mRNA Splicing

CLKs and DYRKs phosphorylate serine/arginine-rich (SR) splicing factors, which are essential for the assembly of the spliceosome and the regulation of splice site selection.[3] By inhibiting CLK and DYRK, this compound prevents the phosphorylation of SR proteins, leading to alterations in pre-mRNA splicing. This can result in the production of non-functional or pro-apoptotic protein isoforms and the downregulation of genes crucial for tumor growth and survival.[2][4][5]

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit Wnt/β-catenin signaling.[7] This is, at least in part, mediated through its effects on the alternative splicing of key components of the Wnt pathway.

Preclinical Data

This compound has demonstrated broad anti-tumor activity across a range of solid and liquid tumor models in extensive preclinical studies.[4][5]

In Vitro Activity

This compound has shown potent inhibitory activity against its target kinases and has demonstrated significant anti-proliferative effects in various cancer cell lines.

| Target/Assay | Cell Line(s) | IC50 / EC50 | Reference(s) |

| Kinase Inhibition | |||

| CLK1 | - | 8 nM | [8] |

| CLK2 | - | 2 nM | [8] |

| CLK3 | - | 22 nM | [8] |

| CLK4 | - | 1 nM | [8] |

| DYRK1A | - | 2-13 nM | [8] |

| DYRK1B | - | 2-13 nM | [8] |

| DYRK2 | - | 2-13 nM | [8] |

| DYRK4 | - | 2-13 nM | [8] |

| Cellular Activity | |||

| Wnt Pathway Signaling (TOPflash) | SW480 (colon cancer) | 46 nM | [8] |

| Cell Viability | 154 cancer cell lines | 0.014 - 0.73 µM | [5] |

| Cell Viability (Heme Malignancies) | AML, DLBCL, MCL, Myeloma, T-ALL | 0.014 - 0.495 µM | |

| Cell Viability (Endometrial Cancer) | HEC265, Ishikawa, Ishikawa-S33Y, SNGM | Nanomolar range | [7] |

In Vivo Efficacy

Oral administration of this compound has been shown to significantly inhibit tumor growth in various xenograft models.

| Tumor Model | Treatment | Outcome | Reference(s) |

| Gastrointestinal Tumor Xenografts | This compound (orally) | Significant tumor growth inhibition | [6] |

| Patient-Derived Xenografts (PDX) | This compound (daily dosing) | ≥75% Tumor Growth Inhibition (TGI) in 15/46 models | [5] |

| Cell-Derived Xenografts (CDX) | This compound (daily dosing) | ≥75% TGI in 18/43 models | [5] |

| AML Xenograft (MV411) | This compound (25 mg/kg, PO) | Tumor regression | [9] |

| AML Xenograft (KG1a) | This compound (25 mg/kg, PO) | Modest TGI | [9] |

| AML Xenograft (MV411) | This compound (6.25 mg/kg, PO) + Venetoclax (25 mg/kg, PO) | Tumor regression | [9] |

| Endometrial Cancer Xenografts (HEC265, Ishikawa, Ishikawa-S33Y, SNGM) | This compound + Paclitaxel | Synergistic tumor growth inhibition | [7] |

Clinical Development

This compound is being investigated in multiple clinical trials for the treatment of various advanced cancers, both as a monotherapy and in combination with standard-of-care agents.

| Trial Identifier | Phase | Indication(s) | Treatment Arm(s) | Status | Key Findings/Objectives | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | NCT03355066 | 1 | Advanced Solid Tumors | this compound Monotherapy (Dose Escalation) | Terminated | MTD identified as 120 mg (5 days on/2 days off). DLT was diarrhea. Evidence of clinical activity observed. |[2][10] | | NCT05084859 | 1b | Advanced Castration-Resistant Prostate Cancer (CRPC), Non-Small Cell Lung Cancer (NSCLC), Colorectal Cancer (CRC) | this compound + Standard of Care (e.g., Abiraterone, Docetaxel, FOLFIRI) | Terminated | Preliminary evidence of clinical activity, particularly in CRPC where it may overcome hormonal therapy resistance. |[2][3][11] | | NCT06484062 | 1 | Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS) | this compound Monotherapy, this compound + ASTX727 (Decitabine/Cedazuridine) | Recruiting | To determine the safety, tolerability, and recommended Phase 2 dose. | | | NCT05633307 / EUCT 2024-511987-10-00 | 2 | Advanced Soft-Tissue Sarcomas | this compound Monotherapy | Ongoing | To assess the safety and efficacy of this compound as a second-line therapy. |[4][12] |

Safety and Tolerability

Preliminary results from Phase 1 trials suggest that this compound has a manageable safety profile in heavily pre-treated cancer patients.[1][2] The most common treatment-emergent adverse events include nausea, diarrhea, vomiting, and fatigue. The dose-limiting toxicity in the monotherapy dose-escalation study was diarrhea at a dose of 120 mg on a 5-on/2-off schedule.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Due to the proprietary nature of drug development and the fact that much of the data has been presented in conference abstracts, specific, detailed protocols for the this compound studies are not publicly available. The following sections provide representative, generalized protocols for the key assays used in the preclinical evaluation of this compound.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

-

Reagent Preparation : Prepare solutions of the target kinase (e.g., CLK2, DYRK1A), a suitable substrate (e.g., a generic peptide or protein), ATP, and this compound at various concentrations.

-

Reaction Setup : In a microplate, combine the kinase, substrate, and this compound at different concentrations.

-

Initiation : Start the kinase reaction by adding ATP.

-

Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination : Stop the reaction using a suitable method (e.g., adding EDTA or a specific stop reagent).

-

Detection : Quantify the kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of 32P-ATP into the substrate, or luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.

-

Data Analysis : Plot the kinase activity against the concentration of this compound to determine the IC50 value.

Cell Viability Assay (Generic Protocol)

This protocol outlines a common method to assess the effect of a compound on cell proliferation and viability.

-

Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubation : Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment : Add a viability reagent such as MTT, MTS, or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Signal Measurement : After a further incubation period, measure the absorbance or luminescence according to the manufacturer's instructions.

-

Data Analysis : Normalize the data to the vehicle control and plot a dose-response curve to calculate the EC50 value.

Xenograft Tumor Model (Generic Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of an anti-cancer agent.

-

Cell Implantation : Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization : Randomize the mice into treatment and control groups.

-

Treatment Administration : Administer this compound (typically by oral gavage) and a vehicle control to the respective groups according to a defined schedule.

-

Monitoring : Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint : Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis : Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.

Conclusion

This compound represents a promising new approach in oncology by targeting the fundamental process of pre-mRNA splicing through the inhibition of CLK and DYRK kinases. Its dual mechanism of action, which also involves the modulation of the Wnt/β-catenin pathway, provides a strong rationale for its development in a variety of cancer types. Preclinical studies have demonstrated its broad anti-tumor activity, and early clinical data suggest a manageable safety profile and signs of clinical efficacy. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this novel therapeutic strategy. The information and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to build upon this promising foundation.

References

- 1. biosplice.com [biosplice.com]

- 2. A Study Evaluating the Safety, Pharmacokinetics, and Preliminary Efficacy of Orally Administered SM08502 Combined With Hormonal Therapy or Chemotherapy in Subjects With Advanced Solid Tumors [clin.larvol.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Biosplice Initiates Phase 2 Trial of this compound for Advanced Soft-Tissue Sarcomas [trial.medpath.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. A Study Evaluating the Safety and Pharmacokinetics of Orally Administered SM08502 in Subjects With Advanced Solid Tumors [clin.larvol.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Cirtuvivint (SM08502): A Technical Guide to Its Discovery and Development

Introduction: Cirtuvivint (formerly SM08502) is a first-in-class, orally active, small-molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine phosphorylation-regulated kinases (DYRK).[1][2] Developed by Biosplice Therapeutics (formerly Samumed, LLC), it represents a novel therapeutic strategy targeting the intricate machinery of alternative pre-mRNA splicing, a process frequently dysregulated in various cancers.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of this compound stemmed from foundational discoveries in Wnt pathway modulation and the identification that dysregulation of alternative pre-mRNA splicing is a common mechanistic driver of tumor initiation, progression, and therapy resistance.[1][3] An iterative screening campaign was conducted to identify a potent pan-inhibitor of CDC-like kinases (CLKs), which are known regulators of this splicing process.[3] This campaign led to the identification of SM08502, a molecule optimized for its potent inhibition of the Wnt signaling pathway through the modulation of alternative splicing.[2][4]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of CLK and DYRK kinases.[1] These kinases are crucial for the phosphorylation of serine and arginine-rich splicing factors (SRSFs).[5][6] By inhibiting CLK1-4 and DYRK1-4, this compound prevents the phosphorylation of SRSFs, which in turn disrupts spliceosome activity.[6][7][8] This disruption leads to altered pre-mRNA splicing of key oncogenes, particularly those within the Wnt signaling pathway.[1][5] The result is the generation of non-functional splicing variants and the subsequent downregulation of genes critical for cancer cell growth, survival, and drug resistance.[1][6] This novel mechanism allows this compound to act independently of the β-catenin destruction complex.[9]

References

- 1. biosplice.com [biosplice.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 9. Effects of SM08502, a novel, oral small-molecule inhibitor of Wnt pathway signaling, on gene expression and antitumor activity in colorectal cancer (CRC) models. - ASCO [asco.org]

Cirtuvivint (SM08502): A Technical Guide to Preclinical and In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirtuvivint (formerly SM08502) is an investigational, orally bioavailable small molecule that acts as a potent inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1] Preclinical and in vitro data suggest that by targeting these kinases, this compound modulates alternative pre-mRNA splicing, a critical process in gene expression. This activity disrupts the production of proteins essential for cancer cell growth, survival, and therapeutic resistance, particularly through the inhibition of the Wnt signaling pathway.[2][3] This technical guide provides a comprehensive overview of the key preclinical and in vitro data for this compound, including detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of CLK and DYRK kinases.[1] These kinases are responsible for the phosphorylation of serine and arginine-rich splicing factors (SRSFs).[2][3] Phosphorylated SRSFs are essential for the proper assembly and function of the spliceosome, the cellular machinery that carries out pre-mRNA splicing. By inhibiting CLK and DYRK, this compound prevents the phosphorylation of SRSFs, leading to a disruption of spliceosome activity.[2][3] This interference results in alternative splicing of pre-mRNA transcripts of various genes, including key components of the Wnt signaling pathway.[2][3] The altered splicing patterns can lead to the production of non-functional proteins or the downregulation of oncogenic proteins, ultimately inhibiting cancer cell proliferation and survival.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Kinase Inhibition

| Kinase Target | IC50 (nM) |

| CLK1 | 8 |

| CLK2 | 2 |

| CLK3 | 22 |

| CLK4 | 1 |

| DYRK1A/1B | 2-13 |

| CDK1 | 1100 |

| Data from Probechem Biochemicals[4] |

Table 2: Wnt Pathway Inhibition and Cell Proliferation

| Assay | Cell Line | EC50 (nM) |

| TOPflash β-catenin/TCF Reporter Assay | SW480 | 46 |

| Cell Proliferation (Average of 17 CRC lines) | Various CRC | 177 |

| Cell Viability (Hematological Malignancies) | Various | 14 - 495 |

| Data from ASCO and ResearchGate publications[5][6] |

Key Experimental Protocols

Wnt Signaling Reporter Assay (TOPflash)

This assay measures the activity of the canonical Wnt signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.

Protocol:

-

Cell Culture: SW480 human colorectal cancer cells are cultured in appropriate media and seeded into 96-well plates.

-

Transfection: Cells are co-transfected with the TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., CMV-lacZ for normalization).

-

Treatment: 24 hours post-transfection, cells are treated with a range of concentrations of this compound or vehicle control.

-

Incubation: Cells are incubated for an additional 24-48 hours.

-

Lysis and Reporter Assay: Cells are lysed, and luciferase activity is measured using a luminometer with a suitable substrate (e.g., Bright-Glo). β-galactosidase activity is measured for normalization.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The EC50 value, the concentration at which this compound inhibits 50% of the Wnt signaling activity, is calculated from the dose-response curve.[5][7]

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound or vehicle control.

-

Incubation: Plates are incubated for a specified period (e.g., 4 days).

-

Viability Reagent Addition: A viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.

-

Incubation: Plates are incubated for a short period to allow for the conversion of the reagent by viable cells.

-

Measurement: The signal (luminescence or absorbance) is measured using a plate reader.

-

Data Analysis: The EC50 value, representing the concentration of this compound that inhibits cell viability by 50%, is determined from the dose-response curve.[6]

SRSF Phosphorylation Assay (Western Blot)

This assay is used to confirm the on-target activity of this compound by measuring the phosphorylation status of SRSF proteins.

Protocol:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound or vehicle for a defined period. Cells are then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SRSF proteins. A separate blot is probed with an antibody for total SRSF protein as a loading control.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to phosphorylated SRSF is quantified and normalized to the total SRSF levels.[2][8]

Preclinical In Vivo Data

This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models.

Table 3: In Vivo Tumor Growth Inhibition (TGI)

| Model | Cancer Type | Dose | TGI (%) |

| SW480 Xenograft | Colorectal | 25 mg/kg QD | 83 |

| HCT 116 Xenograft | Colorectal | 25 mg/kg QD | 56 |

| PDX Model | Colorectal | 25 mg/kg QD | 70 |

| Data from an ASCO publication[5] |

In Vivo Xenograft Study

This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of this compound.

Protocol:

-

Cell Implantation: Human cancer cells (e.g., SW480) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules (e.g., 25 mg/kg, once daily). The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Monitoring: Animal body weight and general health are monitored throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the control group.[5][9][10]

Conclusion

The preclinical and in vitro data for this compound strongly support its development as a novel anti-cancer agent. Its unique mechanism of action, involving the inhibition of CLK/DYRK kinases and subsequent modulation of alternative splicing, offers a promising therapeutic strategy for cancers with aberrant Wnt signaling. The potent in vitro activity against a range of cancer cell lines and significant tumor growth inhibition in in vivo models underscore its potential. Further clinical investigation is warranted to fully elucidate the therapeutic efficacy of this compound in various solid tumors and hematological malignancies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (SM08502) | CLK inhibitor | Probechem Biochemicals [probechem.com]

- 5. Effects of SM08502, a novel, oral small-molecule inhibitor of Wnt pathway signaling, on gene expression and antitumor activity in colorectal cancer (CRC) models. - ASCO [asco.org]

- 6. researchgate.net [researchgate.net]

- 7. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Cirtuvivint: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirtuvivint (also known as SM08502) is a potent, orally active small molecule inhibitor of the CDC-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1][2] By targeting these kinases, this compound modulates alternative pre-mRNA splicing, a critical process in gene expression, and inhibits the Wnt signaling pathway, which is frequently dysregulated in various cancers.[1][3] This dual mechanism of action has positioned this compound as a promising therapeutic candidate for a range of solid and hematological malignancies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in the field of oncology and drug development.

Chemical Structure and Physicochemical Properties

This compound is an isoquinoline derivative with the systematic IUPAC name 2-(4-methylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)isoquinolin-3-yl]pyridine-4-carboxamide.[4] Its chemical structure is characterized by a central isoquinoline scaffold linked to a pyridine ring via an amide bond, with a methylpiperazine moiety on the pyridine ring and a methylpyrazole group on the isoquinoline ring.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₅N₇O | [4] |

| Molecular Weight | 427.5 g/mol | [4] |

| CAS Number | 2143917-62-6 | [2][4] |

| SMILES | CN1CCN(CC1)c2ccc(nc2)C(=O)Nc3cc4ccc(cc4cn3)c5cn(n c5)C | [5] |

| InChI | InChI=1S/C24H25N7O/c1-29-7-9-31(10-8-29)23-13-18(5-6-25-23)24(32)28-22-12-20-11-17(3-4-19(20)14-26-22)21-15-27-30(2)16-21/h3-6,11-16H,7-10H2,1-2H3,(H,26,28,32) | [4] |

Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of all four CDC-like kinases (CLK1-4) and the dual-specificity tyrosine-regulated kinases (DYRK1-4).[3] This pan-CLK/DYRK inhibition is central to its anti-tumor activity.

Inhibition of CLK and DYRK Kinases and Modulation of mRNA Splicing

CLK and DYRK kinases are crucial regulators of pre-mRNA splicing, a fundamental process for generating protein diversity. They achieve this by phosphorylating serine/arginine-rich splicing factors (SRSFs).[1] Phosphorylated SRSFs are essential for the assembly of the spliceosome and the precise selection of splice sites.

This compound's inhibition of CLK and DYRK kinases leads to a reduction in the phosphorylation of SRSFs.[1] This disruption of SRSF phosphorylation impairs spliceosome activity, resulting in alterations to alternative splicing patterns of numerous genes, including those critical for cancer cell growth, survival, and drug resistance.[6][7]

Caption: this compound's inhibition of CLK/DYRK kinases disrupts mRNA splicing.

Inhibition of the Wnt Signaling Pathway

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of the Wnt signaling pathway.[2] The inhibition of CLK kinases by this compound leads to altered splicing of Wnt pathway components, ultimately downregulating the expression of Wnt target genes.[1][3]

Caption: this compound inhibits the Wnt signaling pathway via splicing modulation.

Quantitative Data

Kinase Inhibition

This compound demonstrates potent inhibition of CLK and DYRK family kinases with high selectivity over other kinases like CDK1.[2]

| Kinase Target | IC₅₀ (nM) | Reference |

| CLK1 | 8 | [2] |

| CLK2 | 2 | [2] |

| CLK3 | 22 | [2] |

| CLK4 | 1 | [2] |

| DYRK1A | 2-13 | [2] |

| DYRK1B | 2-13 | [2] |

| CDK1 | 1100 | [2] |

Cellular Activity

This compound exhibits potent anti-proliferative activity across a range of cancer cell lines and effectively inhibits the Wnt signaling pathway.

| Assay | Cell Line | EC₅₀ (nM) | Reference |

| Wnt Pathway Inhibition (TOPflash reporter) | SW480 (colon cancer) | 46 | [2] |

| Cell Viability | Various Cancer Cell Lines | 14 - 730 | [6] |

| Cell Viability (Heme Malignancies) | Various Cell Lines | 14 - 495 | [8] |

Experimental Protocols

In Vitro CLK/DYRK Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against CLK and DYRK kinases.

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute recombinant human CLK or DYRK kinase, a suitable substrate (e.g., a generic kinase peptide substrate), and ATP to their final concentrations in kinase assay buffer.

-

-

Assay Plate Setup:

-

Add the diluted this compound solution to the wells of a microplate, typically in a serial dilution format.

-

Add the kinase and substrate mixture to the wells.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis:

-

Plot the kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Wnt Signaling Reporter Assay in SW480 Cells

This protocol describes a method to quantify the inhibitory effect of this compound on the Wnt signaling pathway in the SW480 colon cancer cell line, which has a constitutively active Wnt pathway.

Methodology:

-

Cell Culture and Seeding:

-

Culture SW480 cells containing a Wnt/TCF-responsive luciferase reporter construct (e.g., TOPflash) in complete medium.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 24 hours) to allow for the compound to exert its effect.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the cell lysates to a white, opaque 96-well plate.

-

Add a luciferase substrate to the lysates and measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control for cell viability if necessary.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration and determine the EC₅₀ value.

-

Western Blot for SRSF Phosphorylation

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of SRSF proteins in cultured cells.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. promega.com [promega.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CLK1 Kinase Enzyme System Application Note [worldwide.promega.com]

- 5. Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nebula.wsimg.com [nebula.wsimg.com]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. resources.amsbio.com [resources.amsbio.com]

Cirtuvivint: A Technical Guide to its Anti-Proliferative Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirtuvivint (also known as SM08502) is an investigational, orally active small molecule that has demonstrated broad anti-tumor activity in preclinical studies. It functions as a potent inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK). This dual inhibition disrupts the process of alternative pre-mRNA splicing, a critical mechanism for gene regulation that is often dysregulated in cancer. The modulation of splicing by this compound particularly impacts the Wnt signaling pathway, which is frequently hyperactive in various malignancies and plays a crucial role in cancer cell proliferation, survival, and drug resistance.[1][2][3] This technical guide provides an in-depth overview of this compound's effects on cancer cell line proliferation, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for relevant assays.

Mechanism of Action: Inhibition of CLK/DYRK and Modulation of Alternative Splicing

This compound's primary mechanism of action is the inhibition of the CLK and DYRK kinase families.[3][4] These kinases are key regulators of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Specifically, CLK and DYRK kinases phosphorylate serine and arginine-rich (SR) splicing factors (SRSFs). This phosphorylation is essential for the proper recognition of splice sites and the subsequent removal of introns and ligation of exons.

By inhibiting CLK and DYRK, this compound prevents the phosphorylation of SRSFs, leading to disruptions in spliceosome activity.[1] This results in an increase in alternative splicing events, such as exon skipping and intron retention, within the pre-mRNAs of various genes, including key components of the Wnt signaling pathway.[1] The altered splicing of Wnt pathway-related transcripts leads to the production of non-functional or truncated proteins, ultimately inhibiting the downstream signaling cascade that promotes cancer cell growth and survival.[1][2]

References

Cirtuvivint: A Deep Dive into Splicing Modulation for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cirtuvivint (SM08502) is a pioneering, orally available small-molecule inhibitor targeting the CDC-like kinases (CLK) and Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK).[1][2] This dual inhibition disrupts the intricate process of pre-mRNA splicing, a critical mechanism for gene expression, thereby presenting a novel therapeutic avenue in oncology.[1][3] Dysregulated alternative splicing is a hallmark of many cancers, contributing to tumor growth, survival, and resistance to therapy. This compound's primary mechanism of action involves the modulation of alternative splicing through the inhibition of CLK and DYRK kinases, which are crucial for the phosphorylation of serine/arginine-rich splicing factors (SRSFs).[2][3] This leads to a cascade of downstream effects, including the suppression of key oncogenic pathways like the Wnt signaling pathway, and ultimately, potent anti-tumor activity.[3][4] This technical guide provides a comprehensive review of the literature on this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing insights into the experimental protocols used to elucidate its function.

Mechanism of Action: Targeting the Spliceosome through CLK/DYRK Inhibition

This compound's therapeutic potential stems from its ability to modulate the cellular machinery responsible for alternative splicing. The CLK and DYRK families of kinases are central regulators of this process.

1.1. The Role of CLK and DYRK Kinases in Splicing

CLKs and DYRKs phosphorylate SRSF proteins, which are essential components of the spliceosome.[2][3] This phosphorylation is a key step in the recognition of splice sites on pre-mRNA, guiding the spliceosome to accurately remove introns and ligate exons. By inhibiting CLK and DYRK, this compound prevents the proper phosphorylation of SRSFs, leading to alterations in splice site selection and a shift in the landscape of mRNA isoforms.[3]

1.2. Downstream Consequences of Splicing Modulation

The inhibition of SRSF phosphorylation by this compound disrupts the normal splicing patterns of numerous genes, including those integral to cancer cell survival and proliferation. One of the most well-documented downstream effects is the inhibition of the Wnt signaling pathway.[3][4] This is achieved, in part, by altering the splicing of key Wnt pathway components, leading to the generation of non-functional or dominant-negative protein variants.[3] The resulting suppression of Wnt-related gene expression contributes significantly to this compound's anti-tumor effects.[4]

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Cirtuvivint (SM08502)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of Cirtuvivint (SM08502) for in vivo studies, based on available preclinical data. The protocols outlined below are intended to serve as a guide for researchers designing and executing in vivo experiments to evaluate the efficacy of this compound in various cancer models.

Mechanism of Action

This compound is a potent and orally active small-molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1][2][3] Its primary mechanism of action involves the inhibition of these kinases, which play a crucial role in the regulation of alternative pre-mRNA splicing. By inhibiting CLK and DYRK, this compound disrupts the phosphorylation of serine/arginine-rich splicing factors (SRSFs), leading to alterations in the splicing of pre-mRNA of genes critical for cancer cell growth, survival, and drug resistance.[4][5] A key downstream effect of this compound's activity is the modulation of the Wnt signaling pathway.[5]

dot

Caption: this compound's mechanism of action.

Recommended Dosage and Administration for In Vivo Studies

The following tables summarize the recommended dosages and administration details for this compound in preclinical xenograft models based on published studies.

Table 1: Recommended Dosage of this compound in Mouse Xenograft Models

| Cancer Type | Mouse Strain | Dosage Range (mg/kg) | Administration Route | Frequency | Reference(s) |

| Acute Myeloid Leukemia (AML) | NSG | 6.25 - 25 | Oral (PO) | Daily | [1] |

| Gastrointestinal Cancer | Nude | 12.5 - 25 | Oral (PO) | Daily or Every Other Day | [5] |

| Pancreatic Cancer | Nude | 25 | Oral (PO) | Daily or Every Other Day | [6] |

| Endometrial Cancer | Nude | 12.5 | Oral (PO) | Daily |

Table 2: Formulation of this compound for Oral Administration

While specific vehicle compositions are not always detailed in publications, a common and effective vehicle for oral gavage of hydrophobic small molecules in mice is a suspension in a mixture of polyethylene glycol (PEG) and water, or in corn oil. Based on general laboratory practice for similar compounds, the following formulation can be used as a starting point.

| Component | Suggested Percentage | Notes |

| This compound (SM08502) | As required | Calculate based on the desired dosage (mg/kg) and the average weight of the mice. |

| DMSO | < 5% | To initially dissolve the compound. Minimize to avoid toxicity. |

| PEG400 | 30% - 40% | A commonly used solubilizing agent. |

| Tween 80 | 5% | A surfactant to aid in suspension and absorption. |

| Sterile Water or Saline | q.s. to 100% | To bring the formulation to the final volume. |

Note: It is crucial to perform a small-scale formulation test to ensure the stability and homogeneity of the this compound suspension. The final formulation should be prepared fresh daily.

Experimental Protocols

General Xenograft Tumor Model Protocol

This protocol provides a general workflow for establishing and utilizing a subcutaneous xenograft model to test the efficacy of this compound.

dot

Caption: General workflow for a xenograft study.

1. Cell Culture and Preparation:

-

Culture the desired cancer cell line under standard conditions.

-

On the day of implantation, harvest cells during the logarithmic growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at the desired concentration (typically 1 x 10⁶ to 10 x 10⁶ cells per 100-200 µL).

2. Animal Handling and Tumor Implantation:

-

Use immunodeficient mice (e.g., Nude, SCID, or NSG), typically 6-8 weeks old.

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Inject the cell suspension subcutaneously into the flank of the mouse.

3. Tumor Growth Monitoring and Group Randomization:

-

Monitor the mice for tumor formation.

-

Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. This compound Administration:

-

Prepare the this compound formulation and the vehicle control as described in Table 2.

-

Administer the designated treatment to each mouse via oral gavage at the dosages and frequencies outlined in Table 1.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

5. Endpoint and Data Analysis:

-

The study endpoint is typically reached when tumors in the control group reach a maximum allowable size (e.g., 2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

-

At the endpoint, euthanize the mice and excise the tumors.

-

Tumor weight and volume should be recorded.

-

Tumor tissue can be processed for further analysis, such as Western blotting to assess target engagement (e.g., phosphorylation of SRSFs) or immunohistochemistry.

Acute Myeloid Leukemia (AML) Xenograft Model Protocol

This protocol is adapted for a disseminated AML model.

1. Cell Preparation and Injection:

-

Prepare AML cells (e.g., MV4-11, KG-1) as described in the general protocol.

-

Inject the cells intravenously (i.v.) via the tail vein of NSG mice.

2. Monitoring and Treatment:

-

Monitor the mice for signs of disease progression (e.g., weight loss, hind-limb paralysis).

-

Begin treatment with this compound at a predetermined time point post-injection.

-

Administer this compound orally as per the dosing schedule.

3. Endpoint and Analysis:

-

The primary endpoint is typically overall survival.

-

At the time of euthanasia, tissues such as bone marrow, spleen, and liver can be harvested to assess leukemic infiltration by flow cytometry or immunohistochemistry.

Concluding Remarks

The provided information and protocols offer a solid foundation for conducting in vivo studies with this compound. Researchers should optimize these protocols based on their specific experimental models and research questions. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount for the successful and ethical execution of these studies. The potent and specific mechanism of action of this compound makes it a compelling candidate for further preclinical and clinical investigation in a variety of cancer types.

References

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis of Downstream Targets of Cirtuvivint

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirtuvivint (also known as SM08502) is a potent, orally active small molecule inhibitor of CDC-like kinases (CLKs) and dual-specificity tyrosine-regulated kinases (DYRKs).[1][2] Its primary mechanism of action involves the modulation of alternative pre-mRNA splicing, a process frequently dysregulated in various cancers.[3][4][5] this compound inhibits the phosphorylation of serine and arginine-rich splicing factors (SRSFs), leading to a disruption of spliceosome activity.[1][2] This interference with the splicing machinery has been shown to particularly affect the expression of genes involved in critical cancer-related pathways, most notably the Wnt signaling pathway.[1] By altering the splicing of key transcripts, this compound can lead to the generation of non-functional protein variants or the downregulation of oncogenic proteins, thereby exhibiting broad anti-tumor activity.[4][6]

This document provides detailed protocols for the Western blot analysis of key downstream targets of this compound. It is intended to guide researchers in academic and industrial settings in the accurate assessment of the pharmacological effects of this compound and similar compounds on cellular signaling pathways.

This compound Signaling Pathway

This compound exerts its effects by inhibiting CLK and DYRK kinases, which are crucial for the phosphorylation of SRSF proteins. This inhibition leads to altered pre-mRNA splicing and subsequent changes in the expression of downstream proteins involved in oncogenic pathways such as the Wnt signaling cascade.

Key Downstream Targets for Western Blot Analysis

Based on the known mechanism of action of this compound, the following proteins are key targets for Western blot analysis to assess its cellular activity:

-

Phosphorylated SRSF Proteins (pSRSFs): As direct substrates of CLK kinases, the phosphorylation status of SRSF proteins is a primary indicator of this compound's target engagement. A decrease in phosphorylated SRSF levels is expected upon treatment.

-

β-catenin: A central component of the Wnt signaling pathway. Inhibition of this pathway by this compound is expected to lead to a decrease in the levels of active β-catenin.

-

c-Myc: A downstream effector of the Wnt/β-catenin pathway and a potent oncoprotein. Its expression is often reduced following the inhibition of the Wnt pathway.

-

Androgen Receptor Splice Variant 7 (AR-V7): In prostate cancer, this compound has been shown to affect the splicing of the androgen receptor, potentially reducing the expression of the constitutively active AR-V7 variant.

-

MDM2: In p53 wild-type cancers, this compound can induce perturbed splicing of MDM2, an important negative regulator of the p53 tumor suppressor.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from Western blot analyses demonstrating the dose-dependent effects of this compound on its downstream targets. This data is illustrative and should be generated by the user following the provided protocols.

Table 1: Effect of this compound on Phospho-SRSF (pSRSF) Levels

| This compound (nM) | pSRSF (Normalized Intensity) | % Inhibition |

| 0 (Vehicle) | 1.00 | 0% |

| 10 | 0.85 | 15% |

| 50 | 0.62 | 38% |

| 100 | 0.41 | 59% |

| 500 | 0.18 | 82% |

Table 2: Effect of this compound on β-catenin Protein Levels

| This compound (nM) | β-catenin (Normalized Intensity) | % Reduction |

| 0 (Vehicle) | 1.00 | 0% |

| 10 | 0.92 | 8% |

| 50 | 0.75 | 25% |

| 100 | 0.55 | 45% |

| 500 | 0.30 | 70% |

Table 3: Effect of this compound on c-Myc Protein Levels

| This compound (nM) | c-Myc (Normalized Intensity) | % Reduction |

| 0 (Vehicle) | 1.00 | 0% |

| 10 | 0.88 | 12% |

| 50 | 0.68 | 32% |

| 100 | 0.47 | 53% |

| 500 | 0.25 | 75% |

Experimental Workflow

A typical workflow for the Western blot analysis of this compound's downstream targets involves cell culture and treatment, protein extraction, quantification, SDS-PAGE, protein transfer, antibody incubation, and signal detection, followed by quantitative analysis.

Experimental Protocols

General Protocol for Western Blot Analysis

This protocol provides a general framework. Specific conditions, such as antibody dilutions and incubation times, should be optimized for each target protein.

1. Cell Culture and Treatment:

-

Culture your chosen cancer cell line (e.g., SW480 for Wnt signaling studies) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or for different time points. Include a vehicle control (e.g., DMSO).

2. Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE:

-

Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Blocking:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, BSA is recommended over non-fat dry milk.[7]

7. Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody specific for your target protein (e.g., anti-phospho-SRSF, anti-β-catenin, anti-c-Myc) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

8. Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

9. Signal Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

10. Data Analysis:

- Quantify the band intensities using densitometry software (e.g., ImageJ).

- Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for loading differences.

- For phosphorylated proteins, it is recommended to normalize the phospho-protein signal to the total protein signal.

Specific Considerations for Target Proteins

-

Phosphorylated SRSFs: Use a phospho-specific antibody that recognizes the phosphorylated form of the SRSF protein of interest. It is crucial to also probe a parallel blot with an antibody against the total SRSF protein to determine the ratio of phosphorylated to total protein. The use of phosphatase inhibitors in the lysis buffer is critical.

-

β-catenin and c-Myc: These proteins can have relatively short half-lives. Ensure rapid processing of samples and the use of protease inhibitors.

-

AR-V7 and MDM2: The expression levels of these proteins can vary significantly between different cell lines. It may be necessary to optimize the amount of protein loaded onto the gel to obtain a clear signal.

Troubleshooting

Common issues in Western blotting include high background, weak or no signal, and non-specific bands. For troubleshooting tips, refer to standard Western blot optimization guides. Key considerations for the analysis of this compound's targets include:

-

Phosphatase Activity: For phospho-protein analysis, always use fresh phosphatase inhibitors and work quickly on ice to prevent dephosphorylation.

-

Antibody Specificity: Ensure the primary antibodies are validated for the specific detection of the target protein.

-

Loading Controls: Use a loading control that is not affected by this compound treatment to ensure accurate normalization.

By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to investigate the molecular mechanisms of this compound and its impact on key cancer-related signaling pathways.

References

- 1. A PROTAC peptide induces durable β-catenin degradation and suppresses Wnt-dependent intestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]

- 3. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conserved Proline-Directed Phosphorylation Regulates SR Protein Conformation and Splicing Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterizing the protein–protein interaction between MDM2 and 14-3-3σ; proof of concept for small molecule stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoactivation of MDM2 Inhibitors: Controlling Protein–Protein Interaction with Light - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Measuring Gene Expression Changes with Cirtuvivint using RT-qPCR

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing reverse transcription-quantitative polymerase chain reaction (RT-qPCR) for accurately measuring gene expression changes in response to treatment with Cirtuvivint (also known as SM08502), a potent and orally active inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1] this compound's primary mechanism of action involves the modulation of alternative pre-mRNA splicing, which subsequently impacts key signaling pathways implicated in cancer, most notably the Wnt signaling pathway.[1][2]

Mechanism of Action: this compound and Gene Expression

This compound is a first-in-class small molecule that targets CLK and DYRK kinases.[3] These kinases play a crucial role in the phosphorylation of serine/arginine-rich splicing factors (SRSFs), which are essential for the proper assembly and function of the spliceosome.[2][4] By inhibiting CLK and DYRK, this compound disrupts the normal splicing process, leading to an increase in alternative splicing events.[1] This alteration in mRNA processing can result in the production of non-functional proteins or the downregulation of key oncogenic transcripts.

A primary downstream effect of this compound's activity is the inhibition of the Wnt signaling pathway.[1][2] The Wnt pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. This compound has been shown to decrease the expression of Wnt pathway-related genes and proteins, contributing to its anti-tumor activity.[2]

Data Presentation: Quantitative Gene Expression Analysis

The following table summarizes the expected changes in the expression of key Wnt signaling pathway target genes following treatment with this compound. This data is compiled from various preclinical studies and represents typical results observed in cancer cell lines. Actual fold changes may vary depending on the cell type, this compound concentration, and treatment duration.

| Gene Symbol | Gene Name | Function in Wnt Pathway | Expected Change in Expression with this compound |

| AXIN2 | Axis Inhibition Protein 2 | Negative regulator (target gene) | Downregulation |

| LEF1 | Lymphoid Enhancer-Binding Factor 1 | Transcription factor | Downregulation |

| TCF7 | T-Cell Factor 7 | Transcription factor | Downregulation |

| CCND1 | Cyclin D1 | Cell cycle regulator | Downregulation |

| MYC | MYC Proto-Oncogene | Transcription factor | Downregulation |

Note: The specific fold change values can be determined by following the RT-qPCR protocol outlined below and performing a 2-ΔΔCt analysis.

Mandatory Visualizations

This compound's Mechanism of Action and Impact on Wnt Signaling

Caption: this compound inhibits CLK/DYRK kinases, leading to altered splicing and downregulation of Wnt pathway genes.

Experimental Workflow for RT-qPCR Analysis of Gene Expression

Caption: A streamlined workflow for analyzing gene expression changes with this compound using RT-qPCR.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the cancer cell line of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

Total RNA Extraction

-

Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from a commercial RNA extraction kit).

-

RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation, precipitation, and washing steps.

-

RNA Resuspension: Resuspend the purified RNA pellet in an appropriate volume of RNase-free water.

RNA Quality and Quantity Assessment

-

Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

-

Purity Assessment: Assess the purity of the RNA by calculating the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8 are generally considered indicative of pure RNA.

-

Integrity Check (Optional but Recommended): Verify the integrity of the RNA by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show distinct 28S and 18S ribosomal RNA bands.

Reverse Transcription (cDNA Synthesis)

-

Reaction Setup: Prepare the reverse transcription reaction mix on ice. For a typical 20 µL reaction, combine the following components:

-

Total RNA (e.g., 1 µg)

-

Random hexamers or oligo(dT) primers

-

dNTP mix

-

Reverse transcriptase enzyme

-

Reverse transcriptase buffer

-

RNase inhibitor

-

Nuclease-free water to a final volume of 20 µL

-

-

Incubation: Incubate the reaction mixture in a thermal cycler using the manufacturer's recommended protocol for the reverse transcriptase. A typical program includes a primer annealing step, an extension step, and an enzyme inactivation step.

-

cDNA Storage: The resulting complementary DNA (cDNA) can be stored at -20°C until use in the qPCR step.

qPCR Setup

-

Primer Design: Design or obtain validated primers for your target genes (e.g., AXIN2, LEF1, TCF7, CCND1, MYC) and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB, B2M). Primers should ideally span an exon-exon junction to avoid amplification of any contaminating genomic DNA.

-

qPCR Reaction Mix: Prepare the qPCR reaction mix on ice. For each reaction, combine:

-

SYBR Green or TaqMan master mix

-

Forward primer

-

Reverse primer

-

Diluted cDNA template (e.g., 1-10 ng)

-

Nuclease-free water to the final reaction volume (e.g., 10 or 20 µL)

-

-

Plate Setup: Pipette the reaction mix into a 96-well or 384-well qPCR plate. It is crucial to include the following controls in your experimental setup:

-

No-template control (NTC): To check for contamination.

-

No-reverse transcriptase control (-RT): To check for genomic DNA contamination.

-

Technical replicates: At least three replicates for each sample and primer set.

-